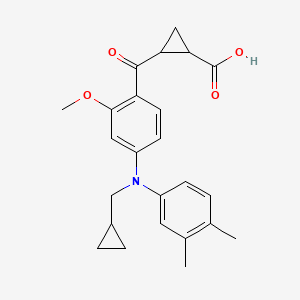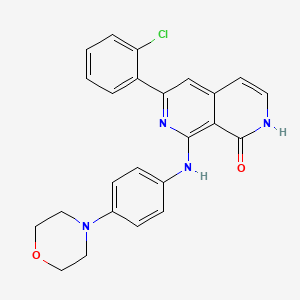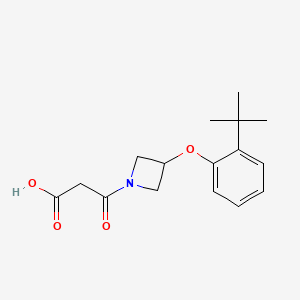![molecular formula C26H34F3N7O2 B10836682 (7R)-8-cyclopentyl-7-ethyl-5-methyl-2-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-7H-pteridin-6-one](/img/structure/B10836682.png)
(7R)-8-cyclopentyl-7-ethyl-5-methyl-2-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-7H-pteridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “US8598172, 1” is a substituted dihydropteridin-6-one derivative, known for its application as a kinase inhibitor . This compound has shown significant potential in inhibiting specific kinases, making it a valuable candidate in various scientific and medical research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of compound “US8598172, 1” involves a multi-step synthetic route.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and scalable reaction conditions to ensure the efficient production of the compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Aplicaciones Científicas De Investigación
Compound “US8598172, 1” has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying kinase inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular signaling pathways and kinase activity.
Medicine: Explored as a potential therapeutic agent for diseases involving kinase dysregulation, such as cancer.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Mecanismo De Acción
The mechanism of action of compound “US8598172, 1” involves its interaction with specific kinases, inhibiting their activity. This inhibition disrupts the phosphorylation of target proteins, affecting various cellular signaling pathways. The compound’s molecular targets include specific kinases involved in cell growth and proliferation .
Similar Compounds:
BI 2536: Another kinase inhibitor with a similar dihydropteridin-6-one core structure.
CHEMBL513909: A compound with comparable kinase inhibitory activity.
Uniqueness: Compound “US8598172, 1” stands out due to its specific substituents, which confer unique binding properties and selectivity towards certain kinases. This makes it a valuable tool in both research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C26H34F3N7O2 |
|---|---|
Peso molecular |
533.6 g/mol |
Nombre IUPAC |
(7R)-8-cyclopentyl-7-ethyl-5-methyl-2-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-7H-pteridin-6-one |
InChI |
InChI=1S/C26H34F3N7O2/c1-4-20-24(37)34(3)21-16-30-25(32-23(21)36(20)17-7-5-6-8-17)31-19-15-18(35-13-11-33(2)12-14-35)9-10-22(19)38-26(27,28)29/h9-10,15-17,20H,4-8,11-14H2,1-3H3,(H,30,31,32)/t20-/m1/s1 |
Clave InChI |
UKDYPCZCLRCOMP-HXUWFJFHSA-N |
SMILES isomérico |
CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=CC(=C4)N5CCN(CC5)C)OC(F)(F)F)C |
SMILES canónico |
CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=CC(=C4)N5CCN(CC5)C)OC(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,3S)-1-amino-3-[6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methyl dihydrogen phosphate](/img/structure/B10836604.png)
![2-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B10836613.png)
![3-[6-[(2-chloro-6-ethylphenyl)methylsulfanyl]-7-fluorospiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]propanoic acid](/img/structure/B10836622.png)


![1-[(2S)-2-amino-4-[2-cyclobutyl-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoro-6-hydroxypiperidin-2-one](/img/structure/B10836652.png)
![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carboxamide](/img/structure/B10836659.png)
![3-[8-Amino-1-[4-[difluoro(phenyl)methyl]phenyl]imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutan-1-ol](/img/structure/B10836660.png)
![3-[3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(6-aminopyridin-3-yl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide](/img/structure/B10836662.png)


![7-propyl-4-(2,2,3,3-tetramethyl-1,4-dioxaspiro[4.5]dec-8-yl)-6-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B10836674.png)
![(2S,4S,5R)-4-[4-(2-fluorophenyl)triazol-1-yl]-2-[(1R)-3-[4-(2-fluorophenyl)triazol-1-yl]-2-hydroxycyclohexyl]sulfanyl-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B10836678.png)
![2-[[3-hydroxy-5-(4-methylphenyl)pyridine-2-carbonyl]amino]acetic acid](/img/structure/B10836686.png)